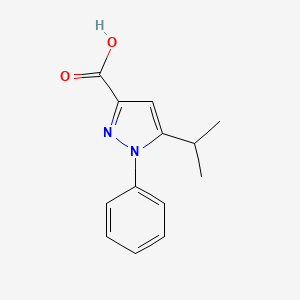

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJJSFGHMQPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556386 | |

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3191-87-5 | |

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by the condensation of hydrazine or substituted hydrazines with 1,3-diketones or β-ketoesters. For example, hydrazine reacts with acetylacetone or similar diketones under acidic or basic conditions to yield 5-acetyl-1H-pyrazole derivatives, which serve as key intermediates for further functionalization.

Introduction of the Phenyl Group at N-1

The phenyl substituent at the N-1 position is introduced by reacting the pyrazole intermediate with phenyl-containing electrophiles such as phenyl halides or benzoyl chlorides. This step often involves nucleophilic substitution or acylation reactions under controlled conditions to ensure regioselectivity.

Installation of the Isopropyl Group at C-5

The isopropyl group at the 5-position can be introduced via alkylation reactions. For instance, the pyrazole ring bearing a reactive site at C-5 is treated with isopropyl bromide in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution to install the isopropyl substituent.

Carboxylic Acid Functionalization at C-3

The carboxylic acid group at position 3 is typically introduced by esterification followed by hydrolysis:

- Esterification: The pyrazole-3-carboxylic acid ethyl ester is synthesized by reacting the pyrazole intermediate with ethanol in the presence of acid catalysts like sulfuric acid.

- Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. Basic hydrolysis using sodium hydroxide in aqueous ethanol is common, providing high yields and purity.

Representative Synthetic Route Summary

Research Findings and Process Improvements

- Hydrolysis Conditions: Basic hydrolysis of pyrazole esters to carboxylic acids is preferred over acidic hydrolysis due to milder conditions, higher yields, and fewer side reactions.

- Environmental Considerations: Recent patents emphasize environmentally friendly processes, such as using water as a solvent for hydrolysis and avoiding hazardous oxidizing agents during ring oxidation steps.

- Reaction Efficiency: Simultaneous oxidation and acid halide formation during pyrazole ring functionalization have been developed to simplify steps and improve safety and yield.

- Purification: Crystallization and filtration under controlled temperature conditions (5–30 °C) are effective for isolating high-purity products.

Example Experimental Data (Adapted from Patent and Literature)

| Parameter | Condition/Value | Result |

|---|---|---|

| Hydrolysis solvent | Ethanol/water mixture | Efficient ester hydrolysis |

| Hydrolysis temperature | Room temperature to reflux (25–80 °C) | Complete conversion in 1–3 hours |

| Yield of acid after hydrolysis | 90–95% | High purity confirmed by HPLC (>92%) |

| Reaction time for alkylation | 3–4 hours at room temperature | >90% conversion |

| Purity of final acid | >95% (HPLC) | Suitable for further applications |

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, electrophiles, and bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Molecular Weight: Bulky groups (e.g., 2-thienyl in ) increase molecular weight compared to the isopropyl group in the target compound.

Synthetic Yields :

- Methyl ester hydrolysis (e.g., compounds 11i, 11j and 4a–4c ) consistently provides high yields (80–93%), suggesting robustness for scaling.

Thermal Stability :

- Melting points vary significantly: 4a (171–173°C) vs. 4b (>300°C) , though data for the target compound is unavailable in the provided evidence.

Electronic and Steric Effects

- Electron-Withdrawing Groups : Compounds with nitro (e.g., 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid ) or trifluoromethyl groups (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ) exhibit increased acidity due to enhanced electron withdrawal from the carboxylic acid moiety.

- Steric Hindrance : The tert-butyl group in introduces significant steric bulk, which may reduce reactivity compared to the phenyl and isopropyl groups in the target compound.

Biological Activity

1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS Number: 3191-87-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticoagulant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data in tables.

The molecular formula for this compound is C13H15N3O2, with a molecular weight of 233.28 g/mol. Its structure features a pyrazole ring substituted with a phenyl group and an isopropyl group, contributing to its unique biological properties.

Antifungal Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antifungal properties. For instance, a study on related pyrazole compounds demonstrated their effectiveness against Colletotrichum gloeosporioides, a pathogenic fungus affecting crops. The derivatives showed varying degrees of mycelial inhibition growth (MIG), with some achieving over 60% inhibition at higher concentrations .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Concentration (mM) | Mycelial Inhibition (%) |

|---|---|---|

| 8c | 1 | 29.3 |

| 8c | 5 | 56.1 |

| 8c | 10 | 61.0 |

Anticoagulant Activity

Research has highlighted the potential of pyrazole derivatives as inhibitors of Factor XIa (FXIa), an important target in anticoagulant drug development. A study focused on the structure-activity relationship (SAR) of various pyrazole derivatives indicated that modifications at specific positions could enhance FXIa inhibitory potency .

Table 2: FXIa Inhibition Potency of Pyrazole Derivatives

| Compound | FXIa Inhibition Ki (nM) |

|---|---|

| Compound A | 45 |

| Compound B | 30 |

| Compound C | 25 |

Study on Antifungal Efficacy

In a recent experimental setup, researchers synthesized several pyrazole derivatives, including those structurally similar to this compound. These compounds were tested against various fungal strains, demonstrating promising antifungal activity comparable to commercial fungicides .

Study on Anticoagulant Properties

Another significant study involved the evaluation of pyrazole derivatives as potential FXIa inhibitors. The findings suggested that specific modifications led to increased potency and selectivity, making these compounds suitable candidates for further development as anticoagulants .

Q & A

Basic: What are the common synthetic routes for 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

A widely applicable synthesis involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling can introduce aryl groups to the pyrazole core. Dissolve the precursor (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/water, add phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄, and heat at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) . Acid hydrolysis of the ester group (using HCl or NaOH) yields the carboxylic acid derivative.

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and identify rate-limiting steps. For example, ICReDD’s approach combines reaction path searches with machine learning to screen optimal catalysts, solvents, and temperatures. Use Gaussian or ORCA software to model the coupling reaction’s energy profile, then validate predictions with small-scale experiments (e.g., varying Pd catalysts or solvent polarity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The pyrazole ring protons typically appear at δ 6.5–8.5 ppm, while the isopropyl group shows a doublet (CH₃) at δ 1.2–1.4 ppm .

- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 245.1 for C₁₄H₁₆N₂O₂) .

Advanced: How can researchers resolve contradictions in NMR data for structural elucidation?

Methodological Answer:

Contradictions often arise from overlapping signals or dynamic processes. Strategies:

- Use 2D NMR (COSY, HSQC, HMBC) to correlate protons and carbons, especially for distinguishing pyrazole ring substituents .

- Perform variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the isopropyl group).

- Compare experimental data with computed chemical shifts (using tools like ACD/Labs or MestReNova) .

Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace the phenyl group with substituted aryl rings (e.g., 4-Cl, 3-NO₂) via Suzuki coupling. Use EDG/EWG to modulate electronic effects .

- Side-Chain Variations : Substitute the isopropyl group with bulkier tert-butyl or cyclic alkanes to assess steric effects.

- Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .

Advanced: What strategies improve solubility for in vitro biological assays?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts.

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Approach : Synthesize methyl or ethyl esters, which hydrolyze in physiological conditions .

Basic: How to validate purity using HPLC?

Methodological Answer:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) in water.

- Detection : UV at 254 nm. Retention time and peak symmetry (>1.5 plate count) indicate purity. Compare with spiked standards to confirm absence of byproducts .

Advanced: How to investigate cyclization mechanisms using kinetic studies?

Methodological Answer:

- Rate Determination : Monitor reaction progress via in situ IR or HPLC. Vary temperature (25–80°C) to calculate activation energy (Arrhenius plot).

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the carboxylic acid group.

- Computational Modeling : Identify intermediates with DFT to propose a stepwise vs. concerted mechanism .

Advanced: How to handle conflicting data in biological activity assays?

Methodological Answer:

- Dose-Response Curves : Repeat assays in triplicate with internal controls (e.g., known inhibitors).

- Counter-Screens : Test against unrelated targets to rule out nonspecific effects.

- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific interactions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of vapors.

- Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.